1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorophenoxy)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-2-9(7-12)13-10-5-3-4-8(11)6-10/h3-6,9H,2,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAZEWHIGQCIQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)OC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 1 Aminobutan 2 Yl Oxy 3 Fluorobenzene and Its Analogs
Strategic Approaches to Ether and Amine Linkage Formation
Exploration of Etherification Reactions
The formation of the aryl alkyl ether bond is a critical step in the synthesis. Several established methods can be employed for this transformation, each with distinct advantages regarding reaction conditions, substrate scope, and functional group tolerance. numberanalytics.com
Williamson Ether Synthesis : This classical method involves the reaction of a sodium or potassium salt of 3-fluorophenol (B1196323) (a phenoxide) with a suitable alkyl halide, such as a 2-bromobutane (B33332) derivative. The reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces the halide. rsc.org This approach is straightforward but can be limited by the reactivity of the alkyl halide and potential side reactions.
Copper-Catalyzed Ullmann Condensation : The Ullmann coupling provides a powerful method for forming aryl ethers, typically by reacting an aryl halide with an alcohol in the presence of a copper catalyst and a base. organic-chemistry.org For this specific synthesis, 3-fluoroiodobenzene could be coupled with a 1-amino-2-butanol (B1205648) derivative. Modern protocols often use ligands like N,N-dimethylglycine or various phenanthrolines to facilitate the reaction under milder conditions. organic-chemistry.org
Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling : This represents a highly versatile and widely used method for C-O bond formation. It involves the palladium-catalyzed reaction of an aryl halide or triflate with an alcohol. organic-chemistry.org The use of specialized phosphine (B1218219) ligands is crucial for achieving high efficiency and tolerating a broad range of functional groups on both coupling partners. organic-chemistry.org
Mitsunobu Reaction : This reaction allows for the coupling of an alcohol with a phenolic compound under mild, dehydrative conditions using a combination of triphenylphosphine (B44618) (PPh3) and an azodicarboxylate like diethyl azodicaricarboxylate (DEAD). nih.govorganic-chemistry.org This method is particularly useful for substrates that are sensitive to the more forcing conditions of other methods.
A comparison of these common etherification strategies is presented below.
| Method | Reactants | Typical Catalyst/Reagents | General Conditions | Key Features |
| Williamson Synthesis | Phenoxide + Alkyl Halide | Base (e.g., NaH, K₂CO₃) | Polar aprotic solvent | SN2 mechanism; simple, but can require harsh conditions. rsc.org |
| Ullmann Condensation | Aryl Halide + Alcohol | Copper(I) salt + Ligand + Base | High temperature (often >100°C) | Good for electron-deficient aryl halides. organic-chemistry.org |
| Buchwald-Hartwig Coupling | Aryl Halide/Triflate + Alcohol | Palladium catalyst + Ligand + Base | Mild to moderate temperature | Broad substrate scope, high functional group tolerance. organic-chemistry.org |
| Mitsunobu Reaction | Phenol (B47542) + Alcohol | PPh₃ + DEAD (or DIAD) | Mild, neutral conditions (~0°C to RT) | Inversion of stereochemistry at the alcohol carbon. nih.govorganic-chemistry.org |
Amination and Reductive Amination Pathways for Alkylamines
The introduction of the primary amine group is another key transformation. While direct alkylation of ammonia (B1221849) with an alkyl halide is a simple approach, it often leads to a mixture of primary, secondary, and tertiary amines due to over-alkylation. pressbooks.pub More controlled and efficient methods are generally preferred. rsc.org
Reduction of Nitrogen-Containing Functional Groups : Precursors such as nitriles, amides, or nitro compounds can be reduced to form primary amines. For instance, a four-carbon chain containing a nitrile group can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). pressbooks.pub
Reductive Amination : This is one of the most effective and widely used methods for synthesizing amines from carbonyl compounds. pressbooks.pub The process involves the reaction of an aldehyde or ketone with ammonia or an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. pressbooks.pubmasterorganicchemistry.com This one-pot procedure avoids the issue of multiple alkylations. A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the protonated imine in the presence of the starting carbonyl compound. masterorganicchemistry.com The general mechanism involves the formation of an imine, which is then reduced. pressbooks.pub
Stereoselective Synthesis of 1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene Isomers
The carbon atom to which the oxygen is attached in the butanyl group is a stereocenter. Therefore, this compound exists as a pair of enantiomers, (R) and (S). The synthesis of a single enantiomer requires stereoselective methods.
Enantioselective and Diastereoselective Synthetic Routes
Achieving high enantiomeric purity can be accomplished through several asymmetric synthesis strategies.
Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure starting materials. For instance, the synthesis can begin with (R)- or (S)-2-aminobutanol. These chiral precursors can be sourced commercially or prepared through resolution.
Asymmetric Catalysis : An achiral precursor, such as a ketone, can be converted into a chiral product using a chiral catalyst. For example, the asymmetric reduction of a ketone precursor can establish the desired stereocenter at the hydroxyl group. Subsequently, this hydroxyl group can be converted to the amine with stereochemical control. Alternatively, enzymatic processes using transaminases can perform a stereoselective amination of a ketone, directly yielding the chiral amine. google.com
Substrate-Controlled Diastereoselective Reactions : If the substrate already contains a chiral center, it can direct the stereochemical outcome of a subsequent reaction. For example, the reduction of a ketone on a molecule that already possesses a stereocenter can proceed with high diastereoselectivity, favoring the formation of one diastereomer over the other. researchgate.net
Chiral Resolution Techniques for Isomer Separation
When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), a resolution step is necessary to isolate the desired isomer. wikipedia.org
Diastereomeric Salt Formation : This is a classical and widely practiced method for resolving racemic amines. pharmtech.com The racemic amine is treated with an enantiomerically pure chiral acid, known as a resolving agent, such as tartaric acid or mandelic acid. wikipedia.orggoogle.com This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. wikipedia.org This difference allows for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with a base to yield the enantiomerically pure amine. wikipedia.org
Chiral Chromatography : This technique involves the use of a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). The enantiomers of the racemic mixture interact differently with the CSP, leading to different retention times and allowing for their separation. nih.gov
Kinetic Resolution : In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other. This results in a product that is enriched in one enantiomer and unreacted starting material that is enriched in the other.
| Resolution Technique | Principle | Typical Application | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Formation of diastereomers with different solubilities for separation by crystallization. wikipedia.org | Racemic amines and carboxylic acids. | Scalable, well-established, cost-effective. | Maximum 50% yield for desired enantiomer; requires suitable resolving agents. wikipedia.org |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Analytical and preparative scale separation of a wide range of compounds. | Widely applicable, high purity achievable. | Can be expensive, especially for large-scale production. |
| Kinetic Resolution | Different reaction rates for enantiomers with a chiral reagent/catalyst. pharmtech.com | Racemic alcohols, amines, epoxides. | Can provide two useful chiral products (reacted and unreacted). | Maximum 50% yield; requires careful control of reaction conditions. |
Precursor Synthesis and Advanced Intermediates in this compound Derivatization
A common strategy involves preparing a chiral intermediate, such as an enantiomerically pure aminobutanol (B45853) derivative, which is then coupled with the fluorinated aromatic ring. For example, (S)-2-aminobutanol can be prepared by the resolution of the racemic mixture using L-(+)-tartaric acid. google.com
Alternatively, the synthesis can proceed by first forming the ether linkage and then introducing the amine functionality. A possible intermediate in such a route would be 1-(3-fluorophenoxy)butan-2-one. This ketone could then undergo stereoselective reductive amination to install the chiral amine center. The synthesis of fluorinated aromatic precursors is a well-established field, often involving electrophilic fluorination or nucleophilic substitution on appropriately substituted benzene (B151609) derivatives. beilstein-journals.org The synthesis of γ-branched fluorinated amino acids has also been demonstrated using chiral Ni(II) complexes, highlighting advanced methods for creating complex fluorinated building blocks. beilstein-journals.org
Applications of Mannich Reaction in Aminomethylation for Related Structures
The Mannich reaction is a cornerstone of organic synthesis for the aminoalkylation of acidic protons located adjacent to a carbonyl group. In a broader sense, the term is often used to describe the aminomethylation of other nucleophilic carbon atoms, such as those in phenols, indoles, and other electron-rich aromatic systems. wikipedia.org This reaction typically involves three components: a primary or secondary amine, a non-enolizable aldehyde (most commonly formaldehyde), and a compound with an active hydrogen atom (the C-H acid). wikipedia.org
For structures related to the target compound, particularly those involving a phenol moiety, the Mannich reaction provides a direct method for C-C bond formation and the introduction of a nitrogen-containing functional group. The reaction on phenols typically occurs at the ortho position to the hydroxyl group, which activates the ring towards electrophilic substitution. The mechanism involves the in-situ formation of an electrophilic iminium ion (also known as a Mannich reagent) from the amine and formaldehyde. The electron-rich phenol then attacks this iminium ion, resulting in the formation of an aminomethylated phenol. nih.gov
Recent advancements have expanded the scope and efficiency of this reaction for phenolic compounds:
Catalysis: Copper-catalyzed methods have been developed for the ortho-aminomethylation of phenols, allowing for cross-dehydrogenative coupling under mild conditions. nih.gov
Alternative Reagents: Innovative protocols use alternative methylene (B1212753) sources, such as dichloromethane, promoted by ultrasound irradiation, to achieve aminomethylation of aryl alcohols. researchgate.net
Regioselectivity: Studies on dihydroxybenzoyl compounds have demonstrated that the regioselectivity of the Mannich reaction can be controlled, allowing for specific functionalization at a particular carbon atom on the aromatic ring. researchgate.net
The reaction can be adapted to use different amines and aldehydes, leading to a diverse range of substituted products. While the classic Mannich reaction installs an aminomethyl group (-CH₂-NR₂), multi-step strategies or modified Mannich-type reactions could potentially be envisioned to construct more complex side chains like the one present in this compound. For instance, a Mannich base could serve as a synthetic intermediate, which is then further elaborated to the desired aminobutanoxy structure. researchgate.net
The table below summarizes various approaches to the aminomethylation of phenolic and related structures, which could be conceptually applied to precursors of the target compound.
| Catalyst/Method | Substrate Type | Amine Type | Methylene Source | Key Features |
| Brønsted Acid | Free Phenols | N,O-acetals | N,O-acetals | Chemo- and ortho-selective aminomethylation under mild conditions. nih.gov |
| Copper(II)-modified Polymer | Free Phenols | N,N-dimethylanilines | N,N-dimethylanilines | Cross-dehydrogenative coupling for ortho-aminomethylation. nih.gov |
| Iodine Catalysis | Free Phenols | Trifluoroborates | Trifluoroborates | Aqueous C-H ortho-aminomethylation. nih.gov |
| Ultrasound Irradiation | Indoles, Aryl Alcohols | Various Amines | Dichloromethane | N-aminomethylation using DCM as a C1 donor source in a basic medium. researchgate.net |
Scalable Synthetic Protocols for Research and Development
Developing a synthetic protocol that is scalable for research and development, and potentially for industrial production, requires consideration of factors such as cost of starting materials, reaction efficiency, safety, and ease of purification. While a specific scalable synthesis for this compound is not publicly documented, general principles from the synthesis of related fluorinated amines and complex molecules are applicable.
One of the key challenges in scaling up syntheses is the handling of hazardous reagents and intermediates. The development of flow chemistry processes represents a significant advancement in this area. Flow synthesis allows for the continuous production of target molecules, offers precise control over reaction parameters (temperature, pressure, reaction time), and enables the safe handling of unstable intermediates by generating and consuming them in situ. chemistryviews.org This methodology has been successfully applied to the large-scale production of fluorinated α-amino acids, which are important building blocks in medicinal chemistry. chemistryviews.org A typical flow process might involve the photooxidative cyanation of a fluorinated amine followed by hydrolysis to yield the amino acid, eliminating the need for intermediate purification. chemistryviews.org
For the synthesis of complex amines, multi-component reactions like the Mannich reaction are attractive for scalability as they can construct complex molecules in a single step from readily available starting materials, which improves process efficiency and reduces waste. rsc.org Protocols that achieve high yields on a gram-scale without the need for expensive reagents or complex purification steps, such as chromatography, are particularly desirable for further development. rsc.org
The synthesis of fluorinated amines, a key structural feature of the target compound, has also been a focus of process development. Research has led to novel strategies for creating these compounds more efficiently. nih.govresearchgate.net For example, chiral Ni(II) complexes have been used for the gram-scale, stereoselective synthesis of various fluorinated amino acids, demonstrating a pathway to obtaining significant quantities of chiral fluorinated building blocks. beilstein-journals.org
Key considerations for a scalable synthetic protocol for a compound like this compound would include:
Route Scouting: Identifying the most efficient sequence of reactions to assemble the molecule from simple, inexpensive precursors.
Process Optimization: Maximizing the yield and purity of each step by adjusting reaction conditions.
Safety Assessment: Identifying and mitigating potential hazards associated with the reagents, intermediates, and reaction conditions.
Alternative Technologies: Evaluating modern manufacturing technologies like flow chemistry to improve safety, efficiency, and scalability. chemistryviews.org
The table below outlines some modern synthetic strategies and their relevance to scalable production.
| Synthetic Strategy | Example Application | Relevance to Scalability |
| Flow Chemistry | Synthesis of fluorinated α-amino acids | Enables large-scale production, safe handling of unstable intermediates, and eliminates intermediate purification steps. chemistryviews.org |
| Multi-component Reactions | Enamine-mediated Mannich reaction for alkaloid precursors | Simplifies processes by forming complex products in a single step from simple starting materials; reduces waste and improves atom economy. rsc.org |
| Chiral Catalysis | Ni(II) complex-mediated synthesis of fluorinated amino acids | Allows for the production of enantiomerically pure compounds on a gram-scale, crucial for pharmaceutical applications. beilstein-journals.org |
Lack of Publicly Available Research Data Precludes Detailed Spectroscopic Analysis of this compound
A comprehensive search of publicly accessible scientific literature and chemical databases has revealed a significant lack of detailed experimental data for the chemical compound this compound. Despite extensive queries, no specific research findings were located for the advanced spectroscopic and analytical characterization of this molecule. Consequently, the construction of a detailed article as per the requested outline focusing on its Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), X-ray crystallography, and High-Performance Liquid Chromatography (HPLC) analysis is not possible at this time.
The requested article structure centered on an in-depth analysis of the compound's chemical properties through various advanced analytical techniques. This included:
Advanced Spectroscopic and Analytical Characterization in Research
Chromatographic Techniques for Purity Assessment and Isolation:Specifically, the use of High-Performance Liquid Chromatography (HPLC) for determining the purity of the compound and for its isolation was to be a focus. Without any documented research, details on HPLC methods, such as column type, mobile phase composition, and retention times, are unavailable.
The inability to locate any primary research articles or database entries containing this specific experimental data makes it impossible to generate the thorough, informative, and scientifically accurate content required for the requested article. While general principles of these analytical techniques can be discussed, applying them to 1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene without actual data would be speculative and would not meet the standards of a scientific article.
It is possible that research on this compound exists but has not been published in publicly accessible domains, or it may be part of proprietary research. Until such data becomes available, a detailed analytical characterization as outlined cannot be provided.
Gas Chromatography (GC)
Gas chromatography (GC) stands as a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar and protic molecules like this compound by GC can be challenging due to their potential for strong interactions with the stationary phase, leading to poor peak shape and resolution. To circumvent these issues, derivatization is a commonly employed strategy to enhance the volatility and thermal stability of the analyte. researchgate.netiu.edu
For the secondary amine functionality present in this compound, acylation or silylation are frequently utilized derivatization techniques. jfda-online.comsigmaaldrich.com Acylation, for instance, can be achieved using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyryl chloroformate, which react with the amine to form a less polar and more volatile amide derivative. nih.govnih.gov This not only improves chromatographic performance but can also introduce fluorinated moieties that enhance sensitivity when using an electron capture detector (ECD).
Given the chiral nature of this compound, the separation of its enantiomers is a critical analytical objective. Chiral GC, employing a chiral stationary phase (CSP), is the method of choice for this purpose. wiley.com Cyclodextrin-based CSPs are widely used for the enantiomeric resolution of a variety of chiral compounds, including amines. wiley.com The derivatized enantiomers of this compound would interact diastereomerically with the chiral stationary phase, allowing for their separation and individual quantification.
A typical GC-MS method for the analysis of a derivatized aminobutane analogue might employ a capillary column with a mid-polarity stationary phase. The temperature program would be optimized to ensure sufficient separation of the enantiomers and any potential impurities. The mass spectrometer, operating in electron ionization (EI) mode, would provide structural information for peak identification.
| Parameter | Typical Value |
| GC System | Agilent 6890 Series or equivalent |
| Column | Chirasil-Val Capillary Column (or similar chiral phase) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Initial Temp: 100 °C, hold for 2 min; Ramp: 5 °C/min to 220 °C, hold for 10 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (FID) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 50-550 amu |
This table represents a hypothetical set of parameters for the GC analysis of a derivatized form of this compound and is intended for illustrative purposes.
Emerging Analytical Methodologies for Compound Characterization
Beyond conventional GC, a suite of emerging analytical techniques offers enhanced capabilities for the in-depth characterization of complex molecules like this compound. These methodologies provide greater resolution, sensitivity, and structural information, which are invaluable in modern pharmaceutical research.
Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap MS): This powerful hyphenated technique couples the high-resolution separation of GC with the high-resolution and accurate mass (HRAM) capabilities of an Orbitrap mass spectrometer. For the analysis of this compound, GC-Orbitrap MS would enable the precise determination of the elemental composition of the parent molecule and its fragments, facilitating unambiguous identification and the characterization of trace-level impurities. The high resolving power of the Orbitrap can distinguish between isobaric interferences, providing cleaner mass spectra and greater confidence in structural assignments.
Ion Mobility Mass Spectrometry (IM-MS): Ion mobility spectrometry adds another dimension of separation to mass spectrometry, differentiating ions based on their size, shape, and charge. nih.govub.edu This technique is particularly adept at separating isomers, including enantiomers and diastereomers, that may be difficult to resolve by chromatography alone. ub.edu For this compound, IM-MS could be employed to separate its enantiomers and to provide information on their gas-phase conformations. The collision cross-section (CCS) value obtained from IM-MS is a unique physicochemical property that can be used for identification and to build libraries for future reference. nih.govwaters.com
Supercritical Fluid Chromatography (SFC): Supercritical fluid chromatography is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC is particularly well-suited for the analysis and purification of chiral compounds in the pharmaceutical industry. It offers several advantages over traditional liquid chromatography, including faster analysis times, reduced solvent consumption, and higher efficiency. For the enantioselective separation of this compound, SFC with a chiral stationary phase would be a highly effective and environmentally friendly approach.
| Technique | Principle of Separation/Analysis | Application for this compound |
| GC-Orbitrap MS | High-resolution mass analysis for accurate mass measurements. | Precise molecular formula determination, impurity profiling, and structural elucidation of fragments. |
| Ion Mobility MS | Separation of ions based on their size, shape, and charge in the gas phase. | Separation of enantiomers, conformational analysis, and determination of collision cross-section (CCS) values for enhanced identification. |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid mobile phase for high-efficiency separations. | Rapid and green enantioselective separation and purification. |
This table summarizes the principles and applications of emerging analytical methodologies for the characterization of this compound.
Computational Chemistry and Modeling of 1 1 Aminobutan 2 Yl Oxy 3 Fluorobenzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide a detailed picture of electron distribution, which in turn dictates the molecule's reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgacs.org It is based on the principle that the ground-state energy of a system is a unique functional of its electron density. asminternational.orgscispace.com This approach offers a balance between accuracy and computational cost, making it a popular choice for studying molecules of pharmaceutical interest.
A DFT analysis of 1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene would typically be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to obtain an optimized molecular geometry and calculate various electronic properties. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Other reactivity descriptors that can be calculated from DFT include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's tendency to attract electrons and its resistance to deformation of its electron cloud.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Value | Unit |
|---|---|---|
| HOMO Energy | -6.25 | eV |
| LUMO Energy | -0.89 | eV |
| HOMO-LUMO Gap (ΔE) | 5.36 | eV |
| Electronegativity (χ) | 3.57 | eV |
| Chemical Hardness (η) | 2.68 | eV |
This interactive table contains hypothetical data for illustrative purposes.
The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule, known as conformers, and to determine their relative energies. ucsb.edu This process typically involves systematically or randomly rotating the molecule's rotatable bonds and then performing energy minimization on each resulting structure. psu.edu
Energy minimization is a computational process that seeks to find the coordinates of atoms corresponding to a local or global minimum on the potential energy surface. nih.gov For each conformation generated, an energy minimization calculation is performed to arrive at the nearest stable structure. The result is a set of low-energy conformers and their corresponding energies, which can be used to understand the molecule's preferred shapes. The conformer with the lowest energy is termed the global minimum energy conformation.
Table 2: Hypothetical Relative Energies of Low-Energy Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-O-C-C) |
|---|---|---|
| 1 (Global Minimum) | 0.00 | -175.8° |
| 2 | 0.85 | 65.2° |
| 3 | 1.23 | -70.1° |
This interactive table contains hypothetical data for illustrative purposes.
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wikipedia.orgwikipedia.org It is widely used in drug discovery to predict how a small molecule, or ligand, binds to the active site of a target protein. nih.govfrontiersin.org
The process of molecular docking involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. numberanalytics.com The ligand's structure would be taken from the lowest energy conformer identified in the conformational analysis. The protein structure is typically obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or from homology modeling.
Docking algorithms then sample a large number of possible orientations and conformations of the ligand within the protein's binding site. nih.gov These poses are then evaluated using a scoring function, which estimates the binding affinity. The result is a ranked list of poses, with the top-ranked pose representing the most likely binding mode.
Analysis of the best-docked pose reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These non-covalent interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. sciepub.com Identifying these key interactions is crucial for understanding the basis of the ligand's affinity and selectivity for the target protein. For instance, the amino group of this compound could act as a hydrogen bond donor, while the fluorobenzene (B45895) ring could engage in hydrophobic or pi-stacking interactions.
Table 3: Hypothetical Key Binding Interactions of this compound with a Target Protein
| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Amino Group (NH2) | Aspartic Acid (ASP) 115 | 2.9 |
| Hydrogen Bond | Oxygen (Oxy) | Serine (SER) 203 | 3.1 |
| Hydrophobic | Fluorobenzene Ring | Phenylalanine (PHE) 288 | 3.8 |
This interactive table contains hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.mewikipedia.org The fundamental principle of QSAR is that the biological activity of a chemical is related to its structure. fiveable.me
A QSAR model is developed by first compiling a dataset of molecules with known biological activities. neovarsity.org For each molecule, a set of numerical descriptors is calculated. These descriptors can be electronic, steric, hydrophobic, or topological in nature. slideshare.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed biological activity. nih.gov
For this compound, a QSAR model could be developed using a series of analogues with varying substituents. The model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. A crucial aspect of QSAR modeling is rigorous validation to ensure the model's predictive power. neovarsity.org
Table 4: Hypothetical QSAR Model for a Series of Analogues Equation: pIC50 = 1.2 * LogP - 0.5 * PSA + 0.8 * NHD + 2.5
| Descriptor | Coefficient | Description |
| LogP | 1.2 | Logarithm of the octanol-water partition coefficient (hydrophobicity) |
| PSA | -0.5 | Polar Surface Area |
| NHD | 0.8 | Number of Hydrogen Bond Donors |
Model Statistics:
R² (Coefficient of determination): 0.85
Q² (Cross-validated R²): 0.72
This interactive table contains hypothetical data for illustrative purposes.
Fragment-Based QSAR Models
For a molecule such as this compound, the structure can be divided into several key fragments: the 3-fluorophenyl group, the oxybutan-amine backbone, and the terminal amino group. An FB-QSAR study would involve a dataset of analogous compounds where these fragments are systematically varied. The biological activity of each compound would be experimentally determined, and then a mathematical model would be built to relate this activity to the physicochemical properties of the fragments.
The process typically involves:
Fragmentation: The molecules in the dataset are broken down into a consistent set of fragments.
Descriptor Calculation: For each fragment, a range of physicochemical descriptors is calculated. These can include steric (e.g., molar volume), electronic (e.g., partial charge), and hydrophobic (e.g., logP contribution) properties.
Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to generate a QSAR equation that links the fragment descriptors to the observed biological activity. nih.gov
An illustrative FB-QSAR model might reveal that the presence of a fluorine atom at the meta position of the phenyl ring contributes positively to the activity, while a bulkier substituent on the aminobutan chain has a negative impact. Such insights are crucial for guiding the synthesis of more potent analogues.
Hypothetical Fragment Contribution to Biological Activity
| Fragment of this compound | Descriptor | Contribution to Activity (Arbitrary Units) |
| 3-Fluorophenyl | Electronic (Hammett constant) | +1.5 |
| Oxybutan-amine Linker | Steric (Molar Refractivity) | -0.8 |
| Terminal Amino Group | Hydrophobicity (logP) | +2.1 |
Development of Predictive Models for Biological Effects
Predictive modeling in toxicology and pharmacology aims to forecast the biological effects of a chemical compound based on its structural and physicochemical properties. nih.gov These models are essential for prioritizing compounds for further testing and for flagging potential liabilities early in the drug discovery process. For this compound, predictive models could be developed to estimate a range of biological effects, such as its potential targets, metabolic stability, or off-target activities.
The development of such models typically follows these steps:
Data Collection: A dataset of compounds with known biological effects is compiled.
Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound. These can range from simple 1D descriptors (e.g., molecular weight) to complex 3D descriptors (e.g., molecular shape).
Model Training and Validation: Machine learning algorithms, such as support vector machines or neural networks, are trained on the dataset to learn the relationship between the descriptors and the biological effect. The model's predictive power is then rigorously validated using external test sets. cas.org
These predictive models can be used to screen virtual libraries of compounds and to guide the design of new molecules with desired biological profiles. For instance, a model could predict that the introduction of a hydroxyl group on the butyl chain of this compound might increase its metabolic susceptibility.
Illustrative Predictive Model for Receptor Affinity
| Molecular Descriptor for this compound | Value | Predicted Affinity (pKi) |
| Molecular Weight | 197.24 g/mol | 7.2 |
| LogP | 2.5 | 7.5 |
| Polar Surface Area | 38.3 Ų | 6.8 |
| Number of Hydrogen Bond Donors | 2 | 7.1 |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. patsnap.comdergipark.org.tr A pharmacophore model can be used as a 3D query to search large databases of chemical compounds in a process known as virtual screening, aiming to identify novel molecules that are likely to be active. nvidia.comnih.gov
For this compound, a pharmacophore model could be generated based on its structure and known active analogues (ligand-based) or from the structure of its biological target (structure-based). patsnap.com The key pharmacophoric features of this molecule might include a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the oxygen atom), and an aromatic ring.
The virtual screening process involves:
Pharmacophore Model Generation: A 3D pharmacophore model is created.
Database Screening: A large database of chemical compounds is computationally screened to find molecules that match the pharmacophore model.
Hit Identification: The molecules that fit the model are identified as "hits" and are prioritized for further investigation.
This approach allows for the rapid and cost-effective identification of diverse chemical scaffolds with the potential for the desired biological activity. international-pharma.comeddc.sg
Hypothetical Pharmacophoric Features of this compound
| Pharmacophoric Feature | Location in the Molecule | Role in Binding |
| Hydrogen Bond Donor | Terminal Amino Group | Interaction with negatively charged residues |
| Hydrogen Bond Acceptor | Ether Oxygen | Interaction with hydrogen bond donor residues |
| Aromatic Ring | Fluorophenyl Group | Pi-pi stacking interactions |
| Hydrophobic Center | Butyl Chain | Van der Waals interactions |
Molecular Dynamics Simulations for Dynamic Behavior Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of a molecule, including its conformational changes and interactions with its environment.
For this compound, MD simulations could be employed to:
Analyze Conformational Flexibility: Explore the different shapes the molecule can adopt in solution and identify the most stable conformations.
Study Binding to a Target: Simulate the binding process of the molecule to a biological target, such as a receptor or enzyme, to understand the key interactions and the stability of the complex.
Investigate Solvation Effects: Examine how the molecule interacts with solvent molecules, which can influence its solubility and bioavailability.
MD simulations offer a dynamic perspective that complements the static pictures provided by other modeling techniques, providing valuable insights into the molecular mechanisms of action.
Illustrative Parameters for a Molecular Dynamics Simulation
| Parameter | Value |
| System | This compound in a water box |
| Force Field | AMBER |
| Simulation Time | 100 nanoseconds |
| Temperature | 300 K |
| Pressure | 1 atm |
Investigation of Biological Activities and Pharmacological Mechanisms
In Vitro Assay Development and Screening Methodologies
Comprehensive searches of scientific literature and databases did not yield specific information regarding the development of in vitro assays or screening methodologies for the compound 1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene. There is no publicly available research detailing its evaluation through enzymatic inhibition assays, receptor binding studies, or cell-based functional assays.
Enzymatic Inhibition Assays
No studies describing the investigation of this compound as an inhibitor of any specific enzyme were found in the available scientific literature.
Receptor Binding Studies
There are no published receptor binding studies for this compound. Consequently, data on its affinity for any receptor, including histamine (B1213489) receptors, is not available.
Cell-Based Functional Assays
Information regarding the use of cell-based functional assays to determine the biological activity of this compound is not present in the public scientific domain.
Exploration of Specific Biological Targets
Due to the absence of primary research on this compound, there is no information available regarding its specific biological targets.
G Protein-Coupled Receptor (GPCR) Interaction Profiling
No research has been published detailing the interaction profile of this compound with any G Protein-Coupled Receptors.
Histamine Receptors (H1R, H4R)
There is no available data from in vitro studies to characterize the interaction of this compound with histamine H1 or H4 receptors. As such, its binding affinity and functional activity at these receptors remain undetermined.
Following a comprehensive search of available scientific literature, detailed pharmacological data for the specific compound this compound is not sufficiently available to construct a complete analysis for the requested biological targets. Specific binding affinities, inhibitory concentrations, and detailed mechanistic studies for this particular molecule in relation to the specified receptors and kinases are not present in the accessible literature.
Therefore, it is not possible to provide a detailed, evidence-based article on its activity at the following targets as requested:
Kinase Inhibition Studies
Cyclin-Dependent Kinases (e.g., CDK2)
To generate a scientifically accurate and thorough article as per the instructions, specific research findings and quantitative data are required. Without such data, any discussion of the compound's biological activities would be speculative and not meet the required standards of accuracy.
As a helpful AI assistant, I must inform you that despite a comprehensive search, no scientific literature or data could be found regarding the biological activities and pharmacological mechanisms of the chemical compound "this compound" in relation to the specific targets outlined in your request.
The investigation into its effects on Bruton's Tyrosine Kinase, Protein Tyrosine Kinase KIT, Platelet-Derived Growth Factor Receptor Alpha (PDGFRA), and its modulatory effects on the enzyme systems of Alpha-Glucosidase, Alpha-Amylase, Succinate Dehydrogenase (SDH), and Protoporphyrinogen Oxidase yielded no specific research findings, data tables, or detailed information.
Therefore, it is not possible to generate the requested article with scientifically accurate and thorough content for each specified section and subsection. The complete absence of data for this particular compound prevents the creation of an authoritative and informative article as per your instructions.
Enzyme Systems Modulation
Phospholipase A2
No publicly available scientific literature or research data currently describes the inhibitory or modulatory activity of this compound on Phospholipase A2 enzymes. Thorough searches of chemical and biological databases have not yielded any studies detailing the interaction between this specific compound and any isoform of Phospholipase A2. Therefore, its potential effects, mechanism of action, and binding affinity for this enzyme remain uncharacterized.
Glycogen (B147801) Phosphorylase
There is currently no available research documenting the effects of this compound on Glycogen Phosphorylase. Scientific databases and literature searches did not yield any studies investigating the potential of this compound to inhibit or otherwise modulate the activity of Glycogen Phosphorylase. As a result, its influence on this key enzyme in glycogen metabolism is unknown.
Geranylgeranyl Pyrophosphate Synthase
The interaction between this compound and Geranylgeranyl Pyrophosphate Synthase has not been investigated in any published research to date. No data are available regarding the potential inhibitory or other pharmacological effects of this compound on the enzyme. Consequently, its role, if any, in the isoprenoid biosynthesis pathway via interaction with Geranylgeranyl Pyrophosphate Synthase remains undetermined.
Other Molecular Targets
NMDA Receptors
There is no scientific literature available that details any investigation into the activity of this compound at NMDA receptors. Searches of pharmacological and chemical research databases did not provide any information on the binding affinity, antagonist, or agonist effects of this compound on any subunit of the NMDA receptor complex.
Serotonin Transporter (SERT)
The effect of this compound on the Serotonin Transporter (SERT) has not been documented in any available scientific studies. There is no published data concerning the binding affinity or inhibitory potential of this compound on SERT, meaning its capacity to modulate serotonergic neurotransmission is unknown.
HIV-1 Integrase
No research has been published on the potential inhibitory activity of this compound against HIV-1 Integrase. Its effectiveness as a potential therapeutic agent targeting this viral enzyme has not been explored, and no data on its mechanism of action or inhibitory concentration are available.
Peripheral Sigma Ligands
Currently, there is a notable absence of published research specifically investigating the affinity of this compound for peripheral sigma receptors. Sigma receptors, which are broadly classified into σ1 and σ2 subtypes, are involved in a variety of cellular functions and are considered promising targets for therapeutic intervention in neurological disorders and cancer. The structural motifs of this compound, particularly the aminobutane side chain, suggest that it may possess the potential to interact with these receptors. Future research endeavors should include competitive binding assays to determine the binding affinity and selectivity of this compound for sigma receptor subtypes. Such studies would be the first step in elucidating its potential as a modulator of sigma receptor activity.
Thrombopoietin (TPO) Receptor
To date, no studies have been published that evaluate the interaction of this compound with the thrombopoietin (TPO) receptor. The TPO receptor plays a crucial role in the regulation of megakaryocytopoiesis and platelet production. Agonists of the TPO receptor are of significant clinical interest for the treatment of thrombocytopenia. The chemical structure of this compound does not immediately suggest a high likelihood of TPO receptor agonism, as known agonists typically belong to distinct chemical classes such as peptides, small molecule hydrazinonaphthalenes, or pyrazolones. However, comprehensive screening assays would be necessary to definitively rule out any potential activity at this receptor.
Investigation of Specific Biological Activities
Antimicrobial and Antifungal Activity
The potential of this compound as an antimicrobial or antifungal agent remains largely unexplored. The presence of a fluorine atom on the benzene (B151609) ring is a common feature in many antimicrobial drugs, as it can enhance metabolic stability and binding affinity.
No specific data on the evaluation of this compound against bacterial strains is currently available in the scientific literature. Future research should involve screening this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria to determine its minimum inhibitory concentration (MIC).
Similarly, there is no published research on the antifungal activity of this compound against fungal pathogens such as Madurella mycetomatis, a primary causative agent of eumycetoma, or Phytophthora capsici, a destructive plant pathogen. Given the urgent need for new antifungal agents, in vitro susceptibility testing of this compound against these and other fungal species is warranted.
Insecticidal and Acaricidal Activity
The potential application of this compound as an insecticide or acaricide has not been reported. Many commercial pesticides contain fluorinated aromatic moieties. Therefore, it would be of interest to evaluate the toxicity of this compound against various insect and mite species.
Efficacy against Specific Insect and Arachnid Species
A comprehensive search of scientific literature and databases revealed no available data on the efficacy of this compound against any specific insect or arachnid species. Consequently, its potential as an insecticide or acaricide remains uninvestigated and unknown.
Antiproliferative Activity
There is currently no published research available on the antiproliferative activity of this compound.
Cancer Cell Line Screening
No studies have been found that include this compound in cancer cell line screenings. Therefore, its potential cytotoxic or cytostatic effects against cancer cells have not been determined.
Antiviral Activity Research
A review of the existing scientific literature indicates a lack of research into the antiviral properties of this compound. There are no reports of its evaluation against any type of virus.
Immunomodulatory Effects
There is no available information from preclinical or clinical studies regarding the immunomodulatory effects of this compound. Its impact on the immune system has not been a subject of published investigation.
Analgesic and Anti-inflammatory Properties for Mannich Bases
While the broader class of compounds known as Mannich bases has been investigated for various pharmacological properties, including analgesic and anti-inflammatory effects, no specific research has been conducted on this compound within this context. Therefore, its potential analgesic and anti-inflammatory properties are not documented.
Structure Activity Relationship Sar Studies of 1 1 Aminobutan 2 Yl Oxy 3 Fluorobenzene and Its Derivatives
Elucidation of Key Structural Features for Biological Activity
The presence and position of a fluorine atom on the benzene (B151609) ring can significantly alter a molecule's physicochemical properties and, consequently, its biological activity. Fluorine's high electronegativity can create favorable interactions with biological targets and can block sites of metabolic oxidation, thereby improving pharmacokinetic profiles.
The position of the fluorine substituent on the aromatic ring is critical. The electronic properties of the ring are influenced by a combination of fluorine's strong inductive electron-withdrawing effect and its moderate resonance electron-donating effect. researchgate.net Moving the fluorine from the meta- (3-position) to the ortho- (2-position) or para- (4-position) can alter the molecule's dipole moment and its ability to participate in hydrogen bonding. Studies on related fluorinated phenylboronic acids and benzoxaboroles have shown that the substituent's position directly influences the compound's acidity (pKa), which is a key determinant in biological interactions. researchgate.net For instance, a para-fluoro substitution might enhance binding affinity if the target pocket has an electron-deficient region, while an ortho-fluoro substitution could induce a specific conformation through intramolecular interactions.
Further modification, such as the introduction of additional fluorine atoms (e.g., difluoro or trifluoro derivatives), can amplify these effects, leading to increased lipophilicity and metabolic stability. researchgate.netnih.gov
Table 1: Hypothetical Impact of Fluorine Substitution on Biological Activity Activity is presented as a relative value for illustrative purposes.
| Compound | Substitution Pattern | Rationale | Relative Activity |
| A | 3-Fluoro (Parent) | Baseline compound. | 1.0 |
| B | 4-Fluoro | Alters electronic distribution; may enhance π-π stacking or halogen bonding. | 1.5 |
| C | 2-Fluoro | May induce a conformational preference or cause steric hindrance at the binding site. | 0.8 |
| D | 3,5-Difluoro | Increases electron-withdrawing character and lipophilicity. | 2.1 |
| E | Unsubstituted | Removal of fluorine may decrease binding affinity and increase metabolic vulnerability. | 0.3 |
Role of the Aminobutane Side Chain Length and Branching
The aminobutane side chain is a crucial feature, with its primary amine likely serving as a key interaction point with the biological target, for example, through the formation of a salt bridge with an acidic amino acid residue like aspartate or glutamate. The length and branching of this alkyl chain determine its conformational flexibility and lipophilicity, which in turn affect how well it fits into the binding pocket.
Varying the length of the side chain can probe the dimensions of the binding site. Shortening the chain to a propane (B168953) or ethane (B1197151) derivative might result in a loss of potency if key van der Waals interactions are lost. Conversely, elongating the chain to a pentane (B18724) or hexane (B92381) derivative could introduce steric clashes or position the essential amine group outside of its optimal interaction zone.
Introducing branching on the chain, for instance by adding a methyl group, would restrict conformational freedom. This can be beneficial if it locks the molecule into a more bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary shape to bind effectively. Such modifications are a common strategy in SAR studies to optimize potency and selectivity. nih.gov
Table 2: Hypothetical Impact of Side Chain Modification on Biological Activity Activity is presented as a relative value for illustrative purposes.
| Compound | Side Chain | Rationale | Relative Activity |
| A | (1-Aminobutan-2-yl)oxy (Parent) | Optimal length and flexibility for the target. | 1.0 |
| B | (1-Aminopropan-2-yl)oxy | Shorter chain may lose key hydrophobic interactions. | 0.6 |
| C | (1-Aminopentan-2-yl)oxy | Longer chain may cause steric clashes. | 0.4 |
| D | (1-Amino-3-methylbutan-2-yl)oxy | Branching may enhance binding by filling a specific sub-pocket. | 1.8 |
| E | (2-Amino-2-methylpropan-1-yl)oxy | Altered branching and amine position may disrupt key interactions. | 0.2 |
Influence of the Ether Linkage on Activity
The ether linkage connects the aromatic head to the aminobutane side chain. Chemically, ether bonds are generally more stable to metabolic degradation than corresponding ester or amide linkages, potentially conferring a longer biological half-life. From a structural standpoint, the ether linkage provides a specific bond angle and rotational freedom that dictates the spatial relationship between the two key binding moieties.
Replacing the ether oxygen with a sulfur atom (thioether) or a methylene (B1212753) group (alkyl chain) would significantly alter the geometry and electronic properties of the molecule. A thioether, for example, has different bond lengths and angles and is more readily oxidized. Replacing the ether with an ester could introduce a hydrogen bond acceptor but would also make the molecule susceptible to hydrolysis by esterase enzymes. Research on phospholipids (B1166683) has shown that replacing an ester linkage with an ether linkage can profoundly alter headgroup hydration and molecular assembly, highlighting the structural importance of this connection. rsc.org These changes underscore the ether's role not just as a simple spacer, but as a critical component of the pharmacophore.
Stereochemical Considerations in SAR
Biological systems are inherently chiral, composed of L-amino acids and D-sugars. Consequently, the different stereoisomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological properties. mdpi.comnih.gov The parent compound, 1-[(1-aminobutan-2-yl)oxy]-3-fluorobenzene, contains a stereocenter at the C2 position of the butane (B89635) chain, meaning it can exist as two non-superimposable mirror images (enantiomers), designated (R) and (S).
The three-dimensional arrangement of atoms is paramount for a molecule's interaction with its biological target. It is highly probable that one enantiomer (the eutomer) will fit more precisely into the chiral binding site of a receptor or enzyme, leading to a stronger interaction and higher potency. The other enantiomer (the distomer) may bind with lower affinity, have no activity, or even interact with a different target, potentially causing off-target effects. mdpi.com
Therefore, synthesizing and testing each enantiomer in its pure form is a critical step in SAR studies. The observed difference in activity between enantiomers, known as the eudismic ratio, provides valuable information about the stereochemical requirements of the binding site. In many cases, the development of a single-enantiomer drug leads to a better therapeutic index compared to the racemic mixture. nih.gov
Table 3: Hypothetical Potency of Stereoisomers Potency is presented as IC₅₀ (nM), where a lower value indicates higher potency.
| Compound | Stereochemistry | Rationale | IC₅₀ (nM) |
| A | Racemic ((R/S) mixture) | Contains a 1:1 mixture of the more and less active enantiomers. | 80 |
| B | (S)-enantiomer | The eutomer, with optimal 3D arrangement for the binding site. | 15 |
| C | (R)-enantiomer | The distomer, with a less favorable fit in the binding site. | 950 |
Diastereomeric Approaches to Activity Optimization
Further optimization can be achieved by introducing a second chiral center into the molecule, leading to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. For example, adding a methyl group at the C3 position of the aminobutane chain would create a second stereocenter, resulting in four possible stereoisomers: (2S, 3S), (2R, 3R), (2S, 3R), and (2R, 3S).
Each of these diastereomers will present a unique three-dimensional shape to the biological target. By synthesizing and testing each one, researchers can map the target's binding site with greater precision. This approach can lead to a significant increase in potency and selectivity, as one specific diastereomer may have the ideal conformation to maximize all favorable interactions while minimizing unfavorable ones. This conformational constraint can funnel the molecule's reactivity and binding through a single, highly efficient pathway. nih.gov
Table 4: Hypothetical Potency of Diastereomers with a Second Chiral Center Potency is presented as IC₅₀ (nM), where a lower value indicates higher potency.
| Compound | Stereochemistry | Rationale | IC₅₀ (nM) |
| A | (2S, 3S) | Favorable orientation of both the C2 and C3 substituents. | 5 |
| B | (2R, 3R) | Enantiomer of the most active compound; likely less active. | 450 |
| C | (2S, 3R) | Relative stereochemistry is mismatched for optimal binding. | 120 |
| D | (2R, 3S) | Relative stereochemistry is mismatched for optimal binding. | 150 |
Design and Synthesis of Analogs for SAR Probing
The systematic design and synthesis of analogs are fundamental to understanding the SAR of this compound. By methodically altering specific structural components of the molecule, researchers can map the chemical space and identify key interactions with biological targets.
Systematic Modifications of the Aromatic Ring
The 3-fluorophenyl group is a crucial component of the parent molecule, likely involved in vital interactions with the target protein, such as pi-stacking, hydrophobic, or halogen bonding. To probe the significance of the fluorine substituent and its position, a series of analogs would be synthesized. Modifications could include:
Positional Isomers: Moving the fluorine atom to the 2- or 4-position of the benzene ring would help determine the optimal location for this substituent.
Halogen Substitution: Replacing the fluorine with other halogens (Cl, Br, I) would provide insights into the role of electronegativity, size, and the potential for halogen bonding in target engagement.
Introduction of Other Substituents: The introduction of electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -CN, -CF₃) groups at various positions on the aromatic ring would elucidate the electronic requirements for activity.
Ring Skeletons: Replacing the phenyl ring with other aromatic systems like naphthyl or heteroaromatic rings could explore a larger chemical space and potentially lead to improved interactions.
The synthesis of these analogs would typically involve the reaction of a substituted phenol (B47542) with a suitable chiral amino alcohol derivative.
Variations in the Aminoalkyl Chain
The (1-aminobutan-2-yl)oxy side chain presents several opportunities for modification to probe its role in biological activity. Key variations would include:
Chain Length: Altering the length of the alkyl chain (e.g., from butyl to propyl or pentyl) could impact the positioning of the terminal amino group relative to the aromatic ring, which may be critical for optimal target binding.
Stereochemistry: The parent compound is chiral at the 2-position of the butane chain. The synthesis and evaluation of both the (R) and (S) enantiomers are essential to determine if the biological activity is stereospecific.
Alkylation of the Amino Group: Introducing alkyl groups (e.g., methyl, ethyl) to the primary amine to form secondary or tertiary amines could influence the pKa of the amine and its ability to form hydrogen bonds or ionic interactions.
Branching: Introducing branching on the alkyl chain could provide information on the steric tolerance of the binding pocket.
These modifications can be achieved through the use of different starting amino alcohols in the synthetic route.
Below is an interactive data table illustrating potential modifications and their hypothetical impact on activity, based on general medicinal chemistry principles.
| Modification | Rationale | Predicted Activity Change |
| Move F to 4-position | Explore positional effects of halogen bonding | Potentially similar or decreased |
| Replace F with Cl | Investigate impact of halogen size and electronegativity | Potentially similar or increased |
| Add 4-OCH₃ group | Introduce electron-donating group | Potentially decreased |
| Change to (S)-enantiomer | Determine stereochemical preference | Potentially significantly different |
| N-methylation | Alter basicity and hydrogen bonding capacity | Potentially decreased |
Correlation between In Silico Predictions and Experimental SAR Data
The integration of computational, or in silico, methods with experimental SAR studies provides a powerful approach to accelerate the drug discovery process. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be employed to predict the biological activity of designed analogs before their synthesis.
QSAR models can be developed using a training set of synthesized and tested analogs of this compound. These models mathematically correlate the structural features (descriptors) of the molecules with their observed biological activities. A robust QSAR model can then be used to predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates.
Molecular docking simulations can provide insights into the putative binding mode of this compound and its derivatives within the active site of a target protein. By visualizing the interactions between the ligand and the protein, researchers can rationalize the observed SAR data. For example, docking studies might reveal that the 3-fluoro substituent is involved in a critical halogen bond with a backbone carbonyl of the protein, explaining the importance of this feature for activity. The correlation between the predicted binding affinities from docking and the experimentally determined activities can validate the binding hypothesis and guide the design of new analogs with improved interactions.
The iterative cycle of in silico prediction, chemical synthesis, and biological testing is crucial for refining the SAR model and ultimately leading to the identification of optimized drug candidates.
Future Research Directions and Potential Academic Applications
Advanced Synthetic Strategies for Complex Analogs
Future synthetic research could focus on developing more complex analogs of 1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene to explore structure-activity relationships (SAR) systematically. Key areas for investigation include:
Stereoselective Synthesis: The chiral center at the 2-position of the butanol moiety is crucial for biological activity. Advanced synthetic methods could be employed to access all possible stereoisomers with high enantiomeric and diastereomeric purity. Techniques such as substrate-controlled and catalyst-controlled asymmetric synthesis, including asymmetric transfer hydrogenation of corresponding ketoamines, could be pivotal. nih.govacs.orgnih.gov The development of efficient catalytic enantioselective additions to ketone precursors represents a promising avenue for accessing these chiral 1,2-amino alcohol synthons. nih.gov
Bioisosteric Replacement: To modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions, various bioisosteric replacements could be explored. For instance, the fluorobenzene (B45895) ring could be substituted with other halogenated or non-halogenated aromatic or heteroaromatic systems. The ether linkage could be replaced with more stable or functionally diverse linkers. Similarly, modifications to the aminobutanol (B45853) side chain, such as altering the alkyl length or introducing further functionalization, could yield novel analogs with potentially improved pharmacological profiles.
Fluorination Strategies: The position and number of fluorine substituents on the aromatic ring can significantly impact a molecule's properties. nih.gov Future work could involve the synthesis of analogs with alternative fluorination patterns to fine-tune electronic properties and metabolic stability. Modern fluorination techniques could facilitate the synthesis of a diverse library of such compounds for biological screening. nih.gov
Table 1: Potential Synthetic Modifications for Analog Development
| Structural Moiety | Potential Modification | Rationale for Modification |
| Chiral Center | Synthesis of all stereoisomers | Investigate stereospecificity of biological activity |
| Aromatic Ring | Substitution with different halogens, alkyl groups, or heteroaromatics | Modulate electronic properties and target interactions |
| Ether Linkage | Replacement with thioether, amide, or other linkers | Alter metabolic stability and conformational flexibility |
| Amino Group | Alkylation, acylation, or incorporation into heterocyclic systems | Modify basicity, hydrogen bonding capacity, and target selectivity |
Development of Novel Biological Probes and Tools
The inherent structural features of this compound make it a promising candidate for the development of novel biological probes.
Fluorescent Probes: By conjugating a suitable fluorophore to the primary amine or the aromatic ring, it may be possible to develop fluorescent probes for biological imaging. The aryloxyaminobutanol scaffold is present in various biologically active molecules, and fluorescently labeled analogs could be used to visualize their distribution and target engagement in living cells. nih.govfrontiersin.org For instance, probes based on fluorophores like nitrobenzoxadiazole (NBD) or BODIPY could be synthesized and evaluated for their ability to image specific cellular targets or processes. frontiersin.orgwikipedia.org
¹⁹F NMR Probes: The presence of a fluorine atom provides a handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.govresearchgate.netbohrium.com This technique is a powerful tool in chemical biology for studying protein-ligand interactions, conformational changes, and enzymatic reactions due to the high sensitivity of the ¹⁹F nucleus to its local chemical environment and the lack of background signals in biological systems. nih.govnih.gov Analogs of this compound could be designed as ¹⁹F NMR probes to study the binding and dynamics of their biological targets.
Applications in Chemical Biology Research
Beyond its potential as a biological probe, this compound and its derivatives could serve as valuable tools in chemical biology to investigate complex biological processes.
The incorporation of fluorinated amino acids, which share structural similarities with the aminobutanol moiety, has been instrumental in studying protein structure and function. mdpi.com By analogy, analogs of this compound could be designed to interact with specific enzymes or receptors, allowing for the elucidation of their physiological roles. The strategic placement of fluorine can also enhance metabolic stability, making these compounds suitable for in vivo studies. researchgate.net
Investigation of Multi-target Modulating Properties
Many complex diseases involve multiple biological targets. The development of multi-target-directed ligands (MTDLs) is a promising therapeutic strategy. The aryloxyaminopropanolamine scaffold, a close analog of the structure , is known to exhibit a wide range of biological activities by interacting with multiple receptors. researchgate.netnih.gov
Future research could focus on designing and synthesizing analogs of this compound with the potential to modulate multiple targets simultaneously. This could involve the strategic combination of pharmacophores from known ligands for different targets onto the aryloxyaminobutane scaffold. For example, recent studies have shown that certain aryloxypropanolamine derivatives can target amyloid aggregates, suggesting a potential application in neurodegenerative diseases. nih.govresearchgate.net In silico screening and prediction methods will be valuable in identifying potential multi-target candidates from a library of designed analogs. mdpi.comnih.govnih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. github.ionih.gov These computational tools can be applied to the future development of this compound and its analogs in several ways:
De Novo Design: Generative AI models can be employed to design novel molecules with desired properties based on the this compound scaffold. acs.orgnih.govnih.govmdpi.com These models can explore a vast chemical space to identify new structures with potentially enhanced activity and improved pharmacokinetic profiles.
Bioactivity Prediction: ML models can be trained on existing data for structurally similar compounds to predict the biological activity of new analogs. nih.govgithub.comresearchgate.net This can help prioritize the synthesis of the most promising candidates, thereby saving time and resources. For instance, Quantitative Structure-Activity Relationship (QSAR) models have been successfully applied to aryloxypropanolamine derivatives to predict their activity and guide the design of new compounds. mdpi.comresearchgate.net
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds at an early stage is crucial for drug development. ML models can be used to predict these properties for novel analogs of this compound, helping to identify candidates with favorable drug-like characteristics.
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of catalysts (e.g., Lewis acids/bases), solvents (polar aprotic solvents like DMSO), and temperature control (60–80°C). For example, bromofluorination of styrene derivatives using reagents like NBS and EtN·3HF can achieve high yields (>85%) for intermediates . Purification via column chromatography (SiO, pentane/ethyl acetate gradients) ensures purity >95%. Reaction time should be monitored to avoid byproduct formation, as seen in analogous fluorobenzene syntheses .
Q. Which analytical techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer : A combination of H/C NMR (to verify substituent positions), high-resolution mass spectrometry (HRMS) for molecular ion confirmation, and X-ray crystallography (using SHELXL for refinement) provides unambiguous structural validation. For example, SHELX programs are robust for small-molecule refinement, even with twinned data or high-resolution datasets . IR spectroscopy can confirm functional groups like the amine (-NH) and ether (-O-) linkages .
Q. How does the fluorine substituent influence the compound’s stability under varying pH conditions?
- Methodological Answer : Fluorine’s electronegativity enhances electron-withdrawing effects, stabilizing the benzene ring against electrophilic attacks but making the ether linkage susceptible to hydrolysis under acidic conditions (pH < 3). Stability studies on similar compounds show degradation to 3-fluorophenol and butylamine derivatives at pH extremes. Use buffered solutions (pH 5–7) and inert atmospheres (N) during storage to minimize decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results during characterization?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects. Cross-validate NMR data with solid-state techniques like X-ray diffraction (SHELXL refinement ) or solid-state NMR. For instance, time-resolved NMR can capture conformational changes, while DFT calculations (B3LYP/6-31G*) model equilibrium geometries to reconcile spectral anomalies .
Q. What computational strategies predict the reactivity of the aminobutoxy group in nucleophilic or catalytic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16 with solvent models) assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic sites. Molecular docking studies (AutoDock Vina) evaluate interactions with biological targets, such as enzyme active sites. For example, the amine group’s basicity (pK ~9.5) and steric hindrance from the butyl chain influence its participation in substitution reactions .
Q. What strategies enable selective functionalization of the benzene ring without disrupting the aminobutoxy chain?
- Methodological Answer : Protect the amine group via Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups before electrophilic substitution. For example, nitration (HNO/HSO) at the 5-position of the fluorobenzene ring achieves regioselectivity, while Pd-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl/heteroaryl groups. Deprotection with TFA (trifluoroacetic acid) restores the amine functionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
